1-Chloro-4-fluoro-2-methoxy-5-methylbenzene
Overview
Description
“1-Chloro-4-fluoro-2-methoxy-5-methylbenzene” is a chemical compound with the molecular formula C8H8ClFO . It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula C6H6. The compound has a chlorine atom (Cl), a fluorine atom (F), a methoxy group (-OCH3), and a methyl group (-CH3) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-fluoro-2-methoxy-5-methylbenzene” can be analyzed based on its IUPAC name. The “1-Chloro-” indicates that there is a chlorine atom attached to the first carbon of the benzene ring. The “4-fluoro-” means there is a fluorine atom attached to the fourth carbon. The “2-methoxy-” indicates a methoxy group (-OCH3) attached to the second carbon, and the “5-methyl” indicates a methyl group (-CH3) attached to the fifth carbon .Scientific Research Applications
Charge-Controlled Reactions
One study discusses the selective substitution reactions involving halogenated nitrobenzenes, such as 1-Chloro-4-fluoro-2-methoxy-5-methylbenzene, with different nucleophiles. This research illustrates how meta substitution with respect to the activating nitro group can be controlled by the choice of nucleophile, demonstrating the compound's utility in designing specific reaction pathways (Cervera, Marquet, & Martin, 1996).
Electrochemical Studies
Another application involves the electrochemical reduction of chloro and methoxy-substituted benzenes, including compounds structurally related to 1-Chloro-4-fluoro-2-methoxy-5-methylbenzene. This study provides insights into the electrochemical behavior of such compounds, with implications for environmental pollutant degradation and synthesis of novel organic materials (Peverly et al., 2014).
C–Cl Bond Activation
Research on C–Cl bond activation in dichloroarenes, including those with methoxy and methyl substituents, showcases the compound's relevance in organometallic chemistry. This study explores how different substituents affect the selectivity of C–Cl bond activation, contributing to the development of catalysts and reaction conditions for selective organic transformations (Aballay et al., 2005).
Material Science and Polymer Chemistry
In material science, the electrosynthesis and characterization of polymers derived from methoxy and alkoxy-substituted benzene compounds, similar to 1-Chloro-4-fluoro-2-methoxy-5-methylbenzene, have been studied. These polymers' solubility and electronic properties suggest potential applications in electronic devices and coatings (Moustafid et al., 1991).
Synthesis of Herbicide Intermediates
Furthermore, the synthesis of herbicide intermediates using 1-Chloro-4-fluoro-2-methoxy-5-methylbenzene as a starting material demonstrates the compound's utility in agricultural chemistry. The stepwise transformation into a pyrazole derivative highlights its role in synthesizing active agricultural compounds (Zhou Yu, 2002).
properties
IUPAC Name |
1-chloro-4-fluoro-2-methoxy-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGSTRCRAPBCDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-fluoro-2-methoxy-5-methylbenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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